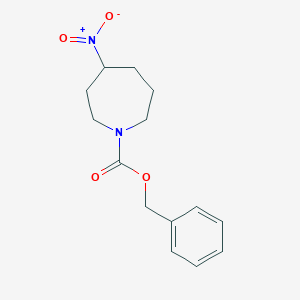
Benzyl 4-nitroazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-nitroazepane-1-carboxylate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . It is primarily used for research purposes and is not intended for human use . This compound features a benzyl group attached to a 4-nitroazepane ring, which is further connected to a carboxylate group.
Preparation Methods
The synthesis of Benzyl 4-nitroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Nitration: The azepane ring is then nitrated to introduce the nitro group at the 4-position.
Benzylation: The nitrated azepane is benzylated to attach the benzyl group.
Carboxylation: Finally, the compound is carboxylated to form the carboxylate group.
Chemical Reactions Analysis
Benzyl 4-nitroazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups using suitable reagents.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 4-nitroazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of nitroazepane derivatives on biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-nitroazepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its effects .
Comparison with Similar Compounds
Benzyl 4-nitroazepane-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 4-nitroazepane-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Benzyl 4-nitroazepane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
This compound derivatives: Various derivatives with different substituents on the benzyl or azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 4-nitroazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGKXDJEYOSFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)



![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)



![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
